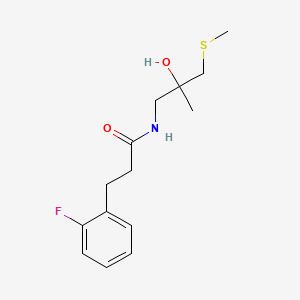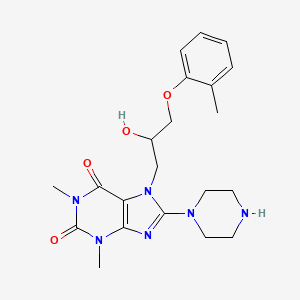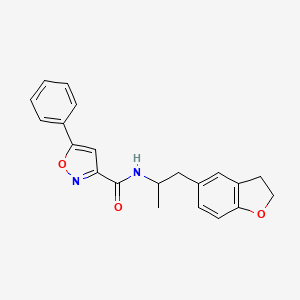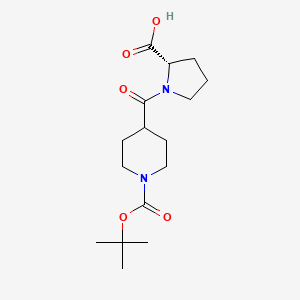
(S)-1-(1-(tert-butoxycarbonyl)piperidine-4-carbonyl)pyrrolidine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(S)-1-(1-(tert-butoxycarbonyl)piperidine-4-carbonyl)pyrrolidine-2-carboxylic acid is a useful research compound. Its molecular formula is C16H26N2O5 and its molecular weight is 326.393. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Chemical Synthesis and Structural Analysis
(S)-1-(1-(tert-butoxycarbonyl)piperidine-4-carbonyl)pyrrolidine-2-carboxylic acid serves as an intermediate or a pivotal component in the synthesis of various complex molecules. Studies indicate its utility in creating orthogonally protected amino acid analogs, contributing to the diverse field of amino acid synthesis, which is crucial for designing peptides and proteins with tailored functions (Hammarström et al., 2005). Additionally, the compound has been a part of the structural formation in crystallography studies, where its crystalline structure and molecular interactions have been elucidated (Jing Yuan et al., 2010). These findings are vital in understanding the compound's properties and potential applications in material sciences and pharmaceuticals.
Medicinal Chemistry and Drug Development
In the realm of medicinal chemistry, this compound has been utilized in synthesizing analogs and derivatives with potential therapeutic applications. For instance, its derivatives have been explored for their substrate behavior with enzymes like folylpolyglutamate synthetase, which plays a significant role in cancer treatment strategies (Rosowsky et al., 1994). The compound's role in the synthesis of acetyl-CoA carboxylase inhibitors also showcases its significance in developing treatments for metabolic disorders (Tomomichi Chonan et al., 2011).
Novel Compound Synthesis
The versatile nature of this compound is further exemplified in its use in synthesizing a wide range of novel compounds. Research indicates its involvement in the creation of new heterocyclic compounds, which are crucial in the development of new materials and pharmaceuticals (Moskalenko et al., 2011). Additionally, the compound has been part of studies focused on understanding base-induced dimerization of amino acid derivatives, revealing its importance in understanding chemical reaction mechanisms and designing new synthetic pathways (Leban & Colson, 1996).
Properties
IUPAC Name |
(2S)-1-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carbonyl]pyrrolidine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O5/c1-16(2,3)23-15(22)17-9-6-11(7-10-17)13(19)18-8-4-5-12(18)14(20)21/h11-12H,4-10H2,1-3H3,(H,20,21)/t12-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFPANDZRFRLKER-LBPRGKRZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C(=O)N2CCCC2C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C(=O)N2CCC[C@H]2C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
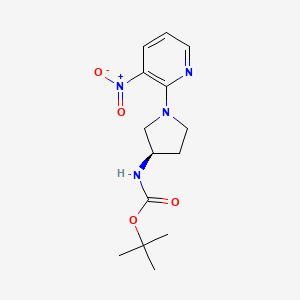

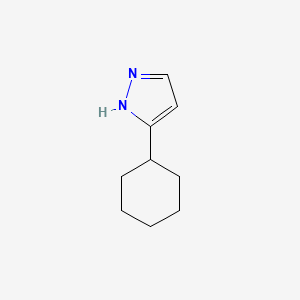



![Methyl 2-[(3R,4S)-3-cyclopropylpiperidin-4-yl]acetate;hydrochloride](/img/structure/B2636375.png)
![8-[2-hydroxyethyl(methyl)amino]-3-methyl-7H-purine-2,6-dione](/img/structure/B2636376.png)
